![molecular formula C19H19FN6OS B2946491 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone CAS No. 1251585-18-8](/img/structure/B2946491.png)
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H19FN6OS and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone is a synthetic derivative that has garnered interest due to its potential biological activity, particularly in pharmacological applications. This article explores its biological effects, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring and a pyrimidine derivative, which are known to influence its interaction with biological targets.
Research indicates that compounds similar to this one interact with various biological pathways. Notably, the piperazine moiety is often associated with modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the fluorophenyl group may enhance binding affinity and selectivity for these receptors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related piperazine derivatives. For instance, compounds with similar structures have shown significant efficacy against human breast cancer cells, with IC50 values ranging from 10 μM to 20 μM in various assays. Specifically, a compound analogous to our target exhibited an IC50 value of 18 μM against estrogen receptor-positive breast cancer cells .
Inhibition of Nucleoside Transporters
Another aspect of biological activity involves the inhibition of equilibrative nucleoside transporters (ENTs). The compound FPMINT , which shares structural similarities with our target, has been identified as a selective inhibitor of ENT2 over ENT1. This selectivity could suggest that our compound may also exhibit similar properties, potentially impacting nucleotide metabolism and adenosine signaling pathways .
Study 1: Anticancer Efficacy
In a study involving the evaluation of various piperazine derivatives, one compound demonstrated potent inhibition of PARP1 activity, leading to increased apoptosis in cancer cells. This suggests that our compound could similarly induce apoptotic pathways through PARP inhibition .
Study 2: ENTs Inhibition
A series of analogues based on FPMINT were tested for their ability to inhibit ENTs in vitro. The results indicated that modifications to the piperazine ring significantly affected the binding affinity and selectivity towards ENT1 and ENT2. These findings underscore the importance of structural variations in modulating biological activity .
Data Table: Summary of Biological Activities
Activity | Compound | IC50 Value | Target |
---|---|---|---|
Anticancer Activity | Analogous Piperazine | 18 μM | Breast Cancer Cells |
Nucleoside Transport Inhibition | FPMINT | - | ENT2 (selective) |
PARP1 Inhibition | Related Piperazine | - | Cancer Cell Apoptosis |
Propiedades
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6OS/c1-13-21-10-14-18(24-13)22-12-23-19(14)28-11-17(27)26-8-6-25(7-9-26)16-5-3-2-4-15(16)20/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOTZIWXVXNSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.